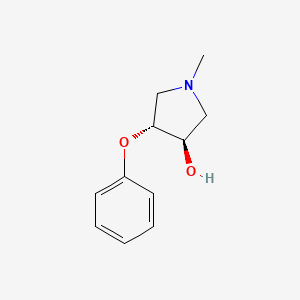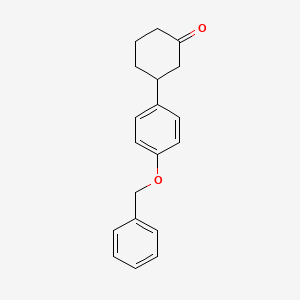
3-(4-(Benzyloxy)phenyl)cyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(4-(Benzyloxy)phenyl)cyclohexanone” is a chemical compound that is structurally similar to 4-Phenylcyclohexanone . It is used in the synthesis of CCR2 antagonists for the treatment of rheumatoid arthritis, atherosclerosis, and other disease states .
Synthesis Analysis
The synthesis of “3-(4-(Benzyloxy)phenyl)cyclohexanone” involves several steps. One method involves the reaction of phenylpyruvate and suitable enones in alkaline tert-butanol or toluene solutions under microwave-assisted conditions . Another method involves the reaction of methyl 4-hydroxybenzoate and benzyl chloride in K2CO3 and DMF as solvent in an ultrasonic processor .Molecular Structure Analysis
The molecular formula of “3-(4-(Benzyloxy)phenyl)cyclohexanone” is C13H16O2 . It has a molecular weight of 204.265 Da .Chemical Reactions Analysis
“3-(4-(Benzyloxy)phenyl)cyclohexanone” can undergo various chemical reactions. For example, it can undergo Ruthenium-catalyzed reaction with tributylamine to yield 2-butyl-4-phenylcyclohexanone and 2,6-dibutyl-4-phenylcyclohexanone . It can also participate in Suzuki–Miyaura coupling reactions .Safety and Hazards
Propriétés
Numéro CAS |
892492-36-3 |
|---|---|
Nom du produit |
3-(4-(Benzyloxy)phenyl)cyclohexanone |
Formule moléculaire |
C19H20O2 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
3-(4-phenylmethoxyphenyl)cyclohexan-1-one |
InChI |
InChI=1S/C19H20O2/c20-18-8-4-7-17(13-18)16-9-11-19(12-10-16)21-14-15-5-2-1-3-6-15/h1-3,5-6,9-12,17H,4,7-8,13-14H2 |
Clé InChI |
YZONEBRDMZPARZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC(=O)C1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Azabicyclo[3.2.2]nonan-4-ol](/img/structure/B8519487.png)
![1-[6-(Trifluoromethyl)pyridin-3-yl]cyclobutanecarbonitr ile](/img/structure/B8519501.png)

![N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)octanamide](/img/structure/B8519513.png)

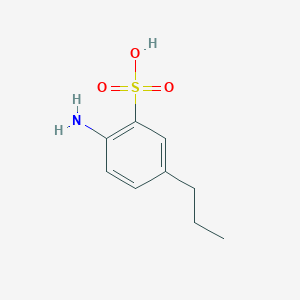
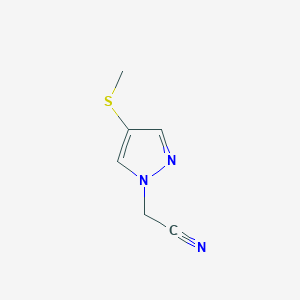
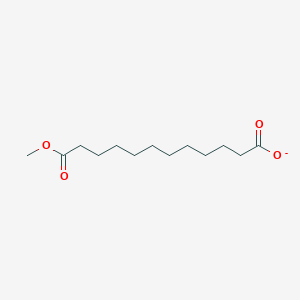
![3-(4-Chlorophenyl)-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8519558.png)

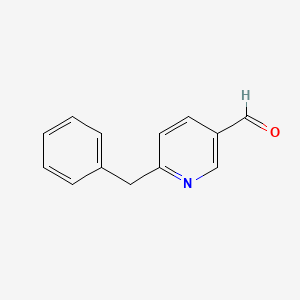
![3-(4-Bromophenyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8519578.png)
![tert-butyl 4-{4-[4-(1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]phenyl}piperidine-1-carboxylate](/img/structure/B8519586.png)
